molecular formula C13H10N2OS B12541782 4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one CAS No. 143810-66-6

4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one

Katalognummer: B12541782
CAS-Nummer: 143810-66-6
Molekulargewicht: 242.30 g/mol
InChI-Schlüssel: GFHMPWYORFZTKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one is a heterocyclic compound that features a thieno[3,4-b][1,4]diazepine core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thieno[3,4-b][1,4]diazepine ring system. The reaction conditions often include the use of a base such as triethylamine in an organic solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thieno ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thieno[3,4-b]pyrazine: Another heterocyclic compound with similar structural features.

    Thiazolo[4,5-b]pyridine: Shares the thieno ring system but differs in the diazepine structure.

    Pyrano[2,3-d]thiazole: Contains a thiazole ring fused with a pyran ring.

Uniqueness

4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one is unique due to its specific diazepine ring fused with a thieno ring, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

143810-66-6

Molekularformel

C13H10N2OS

Molekulargewicht

242.30 g/mol

IUPAC-Name

2-phenyl-3,5-dihydrothieno[3,4-b][1,4]diazepin-4-one

InChI

InChI=1S/C13H10N2OS/c16-13-6-10(9-4-2-1-3-5-9)14-11-7-17-8-12(11)15-13/h1-5,7-8H,6H2,(H,15,16)

InChI-Schlüssel

GFHMPWYORFZTKC-UHFFFAOYSA-N

Kanonische SMILES

C1C(=NC2=CSC=C2NC1=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.